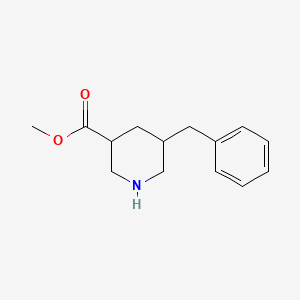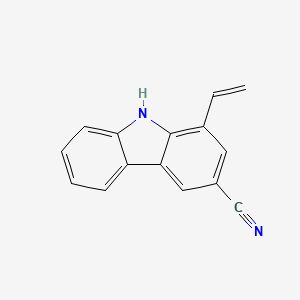
1-Vinyl-9H-carbazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyanovinylcarbazole is a compound known for its unique photochemical properties. It is a member of a novel class of photo-cross-linkers for DNA or RNA strands. This compound is particularly useful in the detection, regulation, and manipulation of nucleic acids due to its high photoreactivity and sequence specificity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Cyanovinylcarbazole can be synthesized through the incorporation of the 3-cyanovinyl group into the carbazole structure. The synthesis typically involves the use of phosphoramidite chemistry, where the 3-cyanovinylcarbazole nucleoside is incorporated into an oligonucleotide .
Industrial Production Methods: The industrial production of 3-cyanovinylcarbazole involves large-scale synthesis using similar phosphoramidite methods. The compound is then purified and formulated for use in various applications, particularly in the field of nucleic acid research .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyanovinylcarbazole undergoes several types of chemical reactions, including:
Photocrosslinking: This is the primary reaction where 3-cyanovinylcarbazole forms covalent bonds with pyrimidine bases in DNA or RNA upon exposure to UV light.
Photocycloaddition: This reaction involves the formation of cyclobutane rings between the 3-cyanovinylcarbazole and pyrimidine bases.
Common Reagents and Conditions:
UV Light: Used to initiate the photocrosslinking and photocycloaddition reactions.
Pyrimidine Bases: Thymine and cytosine are the primary targets for these reactions.
Major Products Formed:
Cross-linked DNA/RNA: The major product of the photocrosslinking reaction is a covalently bonded DNA or RNA strand.
Aplicaciones Científicas De Investigación
3-Cyanovinylcarbazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-cyanovinylcarbazole involves its incorporation into DNA or RNA strands, where it can form covalent bonds with pyrimidine bases upon exposure to UV light. This photocrosslinking reaction is highly specific and can be reversed by exposure to a different wavelength of UV light, allowing for precise control over nucleic acid interactions .
Comparación Con Compuestos Similares
Uniqueness: 3-Cyanovinylcarbazole stands out due to its high photoreactivity, sequence specificity, and the ability to form reversible cross-links with nucleic acids. These properties make it a valuable tool in the study and manipulation of DNA and RNA .
Propiedades
Fórmula molecular |
C15H10N2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
1-ethenyl-9H-carbazole-3-carbonitrile |
InChI |
InChI=1S/C15H10N2/c1-2-11-7-10(9-16)8-13-12-5-3-4-6-14(12)17-15(11)13/h2-8,17H,1H2 |
Clave InChI |
XTGUWISWILEDCV-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C2C(=CC(=C1)C#N)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


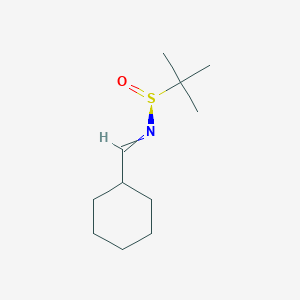
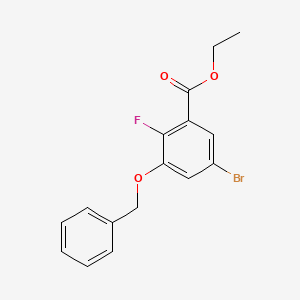
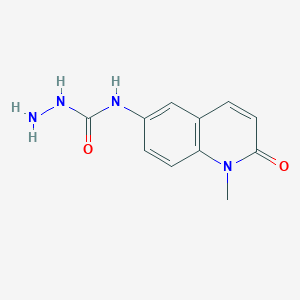
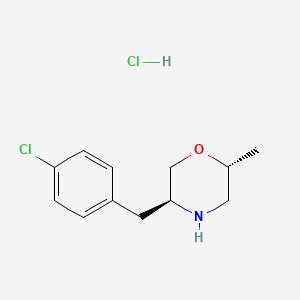
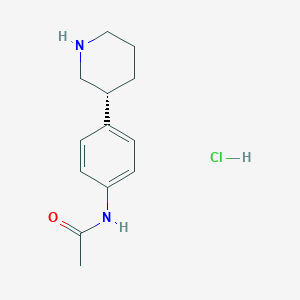
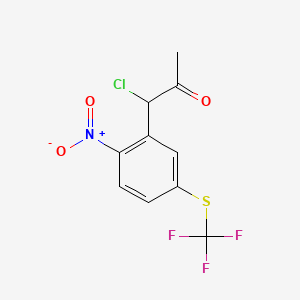

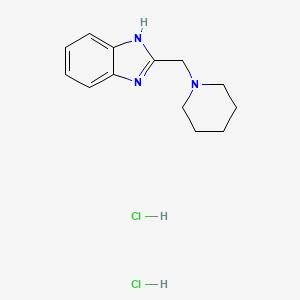
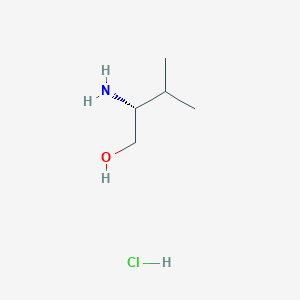
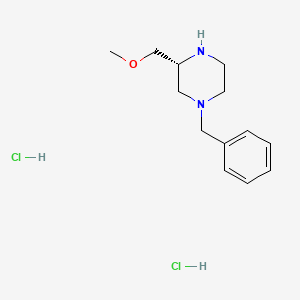

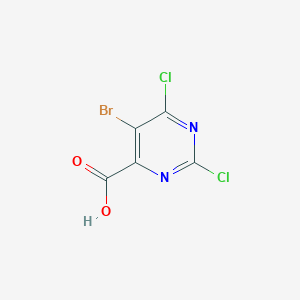
![5-O-tert-butyl 3-O-ethyl 6,6-dimethyl-4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B14034202.png)
